An In-depth Technical Guide to N-(3-aminophenyl)cyclopentanecarboxamide (CAS 919800-19-4)
An In-depth Technical Guide to N-(3-aminophenyl)cyclopentanecarboxamide (CAS 919800-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminophenyl)cyclopentanecarboxamide is a substituted aromatic amide with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine on the phenyl ring and a stable cyclopentanecarboxamide moiety, makes it a candidate for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications based on the known bioactivity of structurally related compounds.
Introduction
The aminophenyl carboxamide scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The strategic placement of the amino group on the phenyl ring, combined with the lipophilic and conformationally constrained cyclopentyl group, offers a unique combination of properties for molecular recognition and interaction with biological targets. While N-(3-aminophenyl)cyclopentanecarboxamide itself is not extensively characterized in publicly available literature, its structural motifs are present in compounds with demonstrated anti-inflammatory and anticancer activities. This guide aims to consolidate the available information and provide a robust framework for the synthesis and potential utilization of this compound in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-aminophenyl)cyclopentanecarboxamide is presented in Table 1. These properties are essential for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| CAS Number | 919800-19-4 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [2] |
| Boiling Point (Predicted) | 443.0 ± 28.0 °C | [3] |
| Density (Predicted) | 1.204 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.87 ± 0.70 | [2] |
| XLogP3 (Predicted) | 1.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis of N-(3-aminophenyl)cyclopentanecarboxamide
The synthesis of N-(3-aminophenyl)cyclopentanecarboxamide can be efficiently achieved through a two-step process. The first step involves the acylation of 3-nitroaniline with cyclopentanecarbonyl chloride to form the nitro-intermediate, N-(3-nitrophenyl)cyclopentanecarboxamide. The second step is the reduction of the nitro group to the corresponding primary amine. This synthetic route is logical and supported by established chemical principles for amide bond formation and nitro group reduction.
Step 1: Synthesis of N-(3-nitrophenyl)cyclopentanecarboxamide
Causality behind Experimental Choices: The acylation of an aniline with an acyl chloride is a standard method for amide bond formation. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to avoid side reactions with the acyl chloride. The reaction is typically performed at a low temperature initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
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To a solution of 3-nitroaniline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add cyclopentanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield N-(3-nitrophenyl)cyclopentanecarboxamide.
Step 2: Reduction of N-(3-nitrophenyl)cyclopentanecarboxamide
Causality behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. Stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild and effective reducing agent that is tolerant of many functional groups, including the amide linkage.[4][5] The reaction proceeds via a series of electron and proton transfers, with the tin species being oxidized. An acidic workup followed by basification is necessary to liberate the free amine from its tin complexes.
Experimental Protocol:
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Dissolve N-(3-nitrophenyl)cyclopentanecarboxamide (1 equivalent) in ethanol.
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Add stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents) to the solution.[5]
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Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.
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Carefully basify the aqueous layer with 2M NaOH to a pH of 8-9 to precipitate tin salts and ensure the product is in its free amine form.
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Filter the mixture through a pad of celite to remove inorganic salts.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-(3-aminophenyl)cyclopentanecarboxamide.
Analytical Characterization (Predicted and Analog-Based)
Expected ¹H NMR Spectral Features (in DMSO-d₆):
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
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Amide NH: A singlet around δ 9.5-10.5 ppm.
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Cyclopentyl Protons: A multiplet in the range of δ 1.5-2.0 ppm.
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Amine NH₂: A broad singlet around δ 5.0-5.5 ppm.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
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Amide Carbonyl: A signal around δ 172-175 ppm.
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Aromatic Carbons: Signals in the range of δ 110-150 ppm.
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Cyclopentyl Carbons: Signals in the range of δ 25-45 ppm.
Expected IR Spectral Features (KBr pellet, cm⁻¹):
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N-H Stretching (Amine and Amide): Broad absorptions in the range of 3200-3400 cm⁻¹.
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C=O Stretching (Amide I): A strong absorption around 1640-1660 cm⁻¹.
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N-H Bending (Amide II): An absorption around 1530-1550 cm⁻¹.
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Aromatic C=C Stretching: Absorptions in the range of 1450-1600 cm⁻¹.
Potential Applications in Drug Discovery and Development
While direct biological activity data for N-(3-aminophenyl)cyclopentanecarboxamide is sparse, the broader class of aminophenyl carboxamides has been investigated for various therapeutic applications. This compound can serve as a key intermediate for the synthesis of more complex molecules with potential biological activity.
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Oncology: The aminophenyl group is a common feature in many kinase inhibitors. The primary amine of N-(3-aminophenyl)cyclopentanecarboxamide can be further functionalized to introduce pharmacophores that target the active sites of various kinases implicated in cancer progression.
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Anti-inflammatory Agents: Carboxamide derivatives have been explored as anti-inflammatory and analgesic agents.[1] The cyclopentyl group can provide a favorable lipophilic profile for interaction with enzymes involved in inflammatory pathways.
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Neuroscience: The piperidine carboxamide scaffold, structurally related to the cyclopentanecarboxamide core, has been investigated for its potential in treating neurological disorders. N-(3-aminophenyl)cyclopentanecarboxamide could serve as a starting point for the development of novel central nervous system (CNS) active compounds.
Safety and Handling
Based on data for structurally similar compounds, N-(3-aminophenyl)cyclopentanecarboxamide should be handled with care in a laboratory setting. It is predicted to be an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-(3-aminophenyl)cyclopentanecarboxamide is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. The synthetic pathway outlined in this guide is robust and based on well-established chemical transformations, providing a reliable method for its preparation. While further biological evaluation of this specific compound is warranted, the known activities of its structural analogs suggest that it is a promising scaffold for the development of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of N-(3-aminophenyl)cyclopentanecarboxamide in their research endeavors.
References
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Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
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King-Pharm. (n.d.). 919800-19-4 N-(3-aminophenyl)cyclopentanecarboxamide. Retrieved from [Link]
- Okunrobo, L. O., & Usifoh, C. O. (2006). Synthesis and pharmacological evaluation of carboxamides. Pakistan Journal of Pharmaceutical Sciences, 19(4), 309–313.
